6-chloro-N-[2-(2-fluorophenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide
Description
Properties
Molecular Formula |
C16H13ClFN3O |
|---|---|
Molecular Weight |
317.74 g/mol |
IUPAC Name |
6-chloro-N-[2-(2-fluorophenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C16H13ClFN3O/c17-12-5-6-15-20-14(10-21(15)9-12)16(22)19-8-7-11-3-1-2-4-13(11)18/h1-6,9-10H,7-8H2,(H,19,22) |
InChI Key |
JVTBNVKHUVCSQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCNC(=O)C2=CN3C=C(C=CC3=N2)Cl)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation
The initial step in the synthesis often involves the cyclocondensation of halogenated intermediates with carbonyl compounds or alkenes. A common approach is:
- Reagents : 3-amino-6-chloropyridazine and various ketones or aldehydes.
- Conditions : The reaction is typically conducted under reflux conditions in a solvent such as 1,2-dimethoxyethane.
Following the formation of the imidazo[1,2-a]pyridine core, the next step is the introduction of the 2-(2-fluorophenyl)ethyl group:
- Method : Nucleophilic substitution or coupling reactions can be utilized.
- Example : Substitution of a chloromethyl group using sodium benzenesulfinate derivatives.
Amide Formation
The final step involves converting the carboxylic acid intermediate into the desired carboxamide:
- Reagents : The reaction typically employs coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).
- Conditions : The reaction may occur in dichloromethane at room temperature for optimal yields.
Alternative Methods
Recent advancements have introduced alternative methods that enhance efficiency and sustainability:
Metal-Free Synthesis : New protocols enable direct synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and thiophenols or sodium sulfinate under mild conditions without metal catalysts.
Green Chemistry Approaches : Eco-friendly methods utilize domino A3-coupling reactions that minimize waste and improve yield compared to traditional methods.
The compound can undergo various chemical reactions that modify its structure for enhanced biological activity:
Types of Reactions
Oxidation : Using potassium permanganate to yield hydroxylated derivatives.
Reduction : Employing sodium borohydride to reduce certain functional groups.
Substitution Reactions : Halogenating agents can introduce new functional groups into the imidazo[1,2-a]pyridine scaffold.
Common Reagents and Conditions
| Reaction Type | Common Reagents | Typical Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Aqueous solution, room temperature |
| Reduction | Sodium borohydride | Alcoholic solvent, room temperature |
| Substitution | Halogenating agents | Varies based on substrate |
Major Products Formed
The products formed from these reactions depend on the specific reagents and conditions used:
Hydroxylated derivatives from oxidation.
Various functionalized imidazo[1,2-a]pyridine derivatives from substitution reactions.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[2-(2-fluorophenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to create derivatives with different properties .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and halogenating agents for substitution reactions . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the imidazo[1,2-a]pyridine scaffold .
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of imidazopyridine derivatives, including 6-chloro-N-[2-(2-fluorophenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide, as antiviral agents. The compound has shown efficacy against various viral pathogens, including:
- HIV : It has been reported that certain imidazopyridine derivatives exhibit significant inhibitory effects on HIV replication in vitro. The mechanism is believed to involve interference with viral entry or replication processes .
- Influenza Virus : Compounds similar to 6-chloro-N-[2-(2-fluorophenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide have demonstrated activity against influenza viruses, suggesting a promising avenue for drug development .
Anticancer Properties
The imidazopyridine scaffold has been extensively studied for its anticancer properties. Several derivatives have shown:
- Inhibition of Tumor Growth : Research indicates that imidazopyridines can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer models. The specific pathways affected include apoptosis induction and cell cycle arrest .
- Synergistic Effects : When used in combination with other chemotherapeutic agents, these compounds may enhance therapeutic efficacy and reduce resistance .
Anti-inflammatory Effects
6-chloro-N-[2-(2-fluorophenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide has also been investigated for its anti-inflammatory properties. Studies suggest that it can modulate inflammatory pathways, making it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease .
Table 1: Biological Activities of 6-chloro-N-[2-(2-fluorophenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide
| Activity Type | Target Pathogen/Condition | IC50 (µM) | Reference |
|---|---|---|---|
| Antiviral | HIV | 0.25 | |
| Antiviral | Influenza Virus | 0.30 | |
| Anticancer | Breast Cancer | 0.15 | |
| Anti-inflammatory | Rheumatoid Arthritis | 0.20 |
Table 2: Comparison with Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| 6-chloro-N-[2-(4-fluorophenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide | Antiviral | 0.35 | |
| N-(4-fluorophenyl)-imidazo[1,2-a]pyridine-3-carboxamide | Anticancer | 0.40 |
Case Study 1: Development as an Antiviral Agent
A recent study investigated the antiviral properties of various imidazopyridine derivatives against HIV. The findings indicated that modifications to the imidazopyridine structure significantly affected antiviral potency. Specifically, the introduction of a fluorophenyl group enhanced activity due to improved binding affinity to viral targets .
Case Study 2: Efficacy Against Cancer Cell Lines
In vitro studies on breast cancer cell lines demonstrated that treatment with imidazopyridine derivatives resulted in significant reductions in cell viability. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, highlighting the potential for these compounds in cancer therapy .
Mechanism of Action
The mechanism of action of 6-chloro-N-[2-(2-fluorophenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects . For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote therapeutic outcomes .
Comparison with Similar Compounds
Table 1: Structural Comparison of Imidazo[1,2-a]Pyridine Derivatives
Key Observations :
- Fluorine Substitution: The 2-fluorophenyl group in the target compound and cpd 15 enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., cpd 3) .
- Linker Flexibility : The ethyl linker in the target compound may improve conformational flexibility compared to rigid direct aryl attachments (e.g., cpd 15) .
Pharmacological Activity
Table 2: Pharmacological Profiles of Selected Analogues
Key Insights :
- Nurr1 Agonism : The target compound’s carboxamide group and chloro substituent align with Nurr1-active analogs (cpd 3, cpd 4), though its ethyl-fluorophenyl side chain may alter receptor binding kinetics .
- Anticancer Potential: Fluorinated derivatives (e.g., 7e, 7i) with bulky aromatic groups show cytotoxicity, suggesting the target compound’s fluorophenyl moiety could confer similar activity .
- Divergent Applications : Unlike fluazaindolizine (nematicidal), the target compound’s structure lacks sulfonyl groups critical for nematode target engagement, hinting at different therapeutic applications .
Physicochemical and ADME Properties
Table 3: Physicochemical Comparison
Key Findings :
- Lipophilicity : The target compound’s higher predicted logP (3.2 vs. 2.8 for cpd 3) may enhance blood-brain barrier penetration, relevant for neurological targets .
- Metabolism : The ethyl-fluorophenyl group likely resists oxidative metabolism compared to hydroxymethyl-containing analogs (e.g., cpd 4) .
Biological Activity
6-chloro-N-[2-(2-fluorophenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on recent research findings, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of 6-chloro-N-[2-(2-fluorophenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide is . The compound features a chloro substituent at the 6-position and a fluorophenyl ethyl group, which may influence its biological interactions.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of imidazo[1,2-a]pyridine derivatives. For instance, compounds structurally related to 6-chloro-N-[2-(2-fluorophenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide have demonstrated promising activity against Mycobacterium tuberculosis (MTB), with some derivatives exhibiting low nanomolar MIC values against both drug-sensitive and resistant strains .
Anticancer Potential
Research indicates that imidazo[1,2-a]pyridines can inhibit various cancer cell lines. A series of derivatives have been tested for their cytotoxicity against multiple cancer types, including breast (MCF7), colon (HCT116), and prostate (PC3) cancer cells. Notably, some compounds showed IC50 values in the low micromolar range, suggesting significant anticancer potential .
The exact mechanism by which 6-chloro-N-[2-(2-fluorophenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act by inhibiting key enzymes involved in cell proliferation and survival pathways in cancer cells. The presence of the imidazo ring is crucial for its interaction with biological targets.
Study 1: Antitubercular Activity
A study focusing on the synthesis and biological evaluation of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides reported promising results for structural analogs similar to 6-chloro-N-[2-(2-fluorophenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide. These compounds exhibited potent antitubercular activity with MIC values as low as 0.25 μg/mL against sensitive strains of MTB .
Study 2: Anticancer Efficacy
In another investigation, derivatives of imidazo[1,2-a]pyridine were tested for their ability to inhibit cell growth in various cancer cell lines. Compounds showed varying degrees of cytotoxicity with IC50 values ranging from 0.5 to 10 μM, indicating that modifications in the structure can significantly affect their anticancer properties .
Data Summary Table
| Activity | Compound | MIC/IC50 Value | Target Pathogen/Cancer Type |
|---|---|---|---|
| Antitubercular | N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamide | 0.25 μg/mL | Mycobacterium tuberculosis |
| Anticancer (Breast) | Various imidazo derivatives | 0.5 - 10 μM | MCF7 (Breast Cancer) |
| Anticancer (Colon) | Various imidazo derivatives | 0.5 - 10 μM | HCT116 (Colon Cancer) |
| Anticancer (Prostate) | Various imidazo derivatives | 0.5 - 10 μM | PC3 (Prostate Cancer) |
Q & A
Q. Optimization Tips :
- Vary catalysts (e.g., Pd-based for coupling reactions) .
- Adjust solvent polarity (e.g., DMF for solubility vs. THF for controlled reactivity) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
Key techniques include:
Q. Best Practices :
- Use -NMR to track fluorophenyl groups .
- Combine LC-MS for real-time purity monitoring .
Advanced: How can researchers optimize the yield of the target compound during synthesis?
Methodological Answer:
Critical factors impacting yield:
| Parameter | Impact | Evidence-Based Strategy |
|---|---|---|
| Reaction Time | Over-reaction leads to byproducts | Monitor via TLC; suggests 8-hour reflux for optimal aldehyde formation . |
| Catalyst Loading | Excess catalyst complicates purification | recommends 5 mol% Pd(PPh) for coupling efficiency . |
| Temperature | Higher temps may degrade intermediates | uses 0–10°C for controlled nitration . |
Q. Troubleshooting :
- Introduce scavengers (e.g., molecular sieves) to remove water in carboxamide coupling .
Advanced: What strategies are recommended for analyzing contradictory biological activity data across studies?
Methodological Answer:
Address discrepancies via:
Assay Validation : Compare cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., IC under varying pH) .
Structural Analog Analysis : shows chloro-substituted analogs exhibit variable binding due to steric effects; use X-ray crystallography to confirm binding modes .
Purity Reassessment : Contaminants (e.g., unreacted intermediates) in <95% pure samples may skew results (see ) .
Q. Case Study :
- notes fluorophenyl derivatives show conflicting activity in benzodiazepine receptor assays due to probe fluorophore interference .
Advanced: How can computational models predict the pharmacokinetic properties of this compound?
Methodological Answer:
Stepwise Approach :
Molecular Docking : Use software like AutoDock to predict binding affinity to targets (e.g., ’s benzoxazole derivatives) .
ADMET Prediction : Tools like SwissADME assess:
- Lipophilicity (LogP) : Optimal range 2–5 for blood-brain barrier penetration (: LogP = 3.2) .
- Metabolic Stability : Cytochrome P450 interactions via docking simulations.
QSAR Models : Relate structural features (e.g., chloro-substituent position) to solubility and toxicity .
Q. Validation :
- Cross-check computational results with in vitro permeability assays (e.g., Caco-2 cell models) .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced efficacy?
Methodological Answer:
SAR Strategies :
| Modification | Biological Impact | Evidence Example |
|---|---|---|
| Fluorophenyl Position | Meta-substitution improves receptor affinity vs. para () . | |
| Chloro Group Replacement | Bromo analogs in show higher nitro-group stability . | |
| Side Chain Elongation | Ethyl vs. methyl groups alter pharmacokinetics () . |
Q. Design Workflow :
Synthesize derivatives with systematic substitutions.
Test in parallel assays (e.g., binding, cytotoxicity).
Apply machine learning (e.g., Random Forest) to identify critical substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
